molecular formula C6H3Cl2F2N B1410471 4,6-Dichloro-2,3-difluoroaniline CAS No. 1806300-96-8

4,6-Dichloro-2,3-difluoroaniline

Cat. No.: B1410471
CAS No.: 1806300-96-8
M. Wt: 197.99 g/mol
InChI Key: WMIPWDHITTVBFN-UHFFFAOYSA-N
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Description

4,6-Dichloro-2,3-difluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two chlorine atoms and two fluorine atoms attached to the benzene ring, along with an amino group

Preparation Methods

The synthesis of 4,6-Dichloro-2,3-difluoroaniline typically involves multiple steps, including nitration, reduction, diazotization, and fluorination reactions. Here is a general outline of the synthetic route:

    Nitration Reaction: The starting material undergoes nitration to introduce nitro groups onto the benzene ring.

    Reduction Reaction: The nitro groups are then reduced to amino groups.

    Diazotization Reaction: The amino groups are converted to diazonium salts.

    Fluorination Reaction: The diazonium salts are treated with fluorinating agents to introduce fluorine atoms.

    Chlorination Reaction: Finally, the compound undergoes chlorination to introduce chlorine atoms at the desired positions.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

4,6-Dichloro-2,3-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to different aniline derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Coupling Reactions: It can participate in coupling reactions to form azo compounds or other complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

4,6-Dichloro-2,3-difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2,3-difluoroaniline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biochemical pathways, making it useful in medicinal chemistry and biochemical research .

Comparison with Similar Compounds

4,6-Dichloro-2,3-difluoroaniline can be compared with other similar compounds such as:

  • 2,4-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 2,3-Difluoroaniline

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. This makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

4,6-dichloro-2,3-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIPWDHITTVBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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